molecular formula C20H23N3O B11363016 N-methyl-N-{[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide

N-methyl-N-{[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11363016
M. Wt: 321.4 g/mol
InChI Key: HUAXGXYBCBDHGA-UHFFFAOYSA-N
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Description

N-METHYL-N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-(3-phenylpropyl)-1H-1,3-benzodiazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-METHYL-N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-METHYL-N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The benzodiazole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-methyl-N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C20H23N3O/c1-16(24)22(2)15-20-21-18-12-6-7-13-19(18)23(20)14-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3

InChI Key

HUAXGXYBCBDHGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3

Origin of Product

United States

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